molecular formula C18H13FN2O5S B3005352 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate CAS No. 877637-26-8

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate

Cat. No.: B3005352
CAS No.: 877637-26-8
M. Wt: 388.37
InChI Key: JXALSWDMUDYMNL-UHFFFAOYSA-N
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Description

The compound [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate is a pyranone derivative featuring a pyrimidine sulfanylmethyl group at the 6-position and a 4-fluorophenoxyacetate ester at the 3-position. Its structural complexity arises from the integration of heterocyclic (pyran, pyrimidine) and aryloxy (fluorophenoxy) moieties, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O5S/c19-12-2-4-13(5-3-12)25-10-17(23)26-16-9-24-14(8-15(16)22)11-27-18-20-6-1-7-21-18/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXALSWDMUDYMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyran ring fused with a pyrimidine moiety and a 4-fluorophenoxy group. This article reviews the biological activities associated with this compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of the compound is C17H16FNO4SC_{17}H_{16}FNO_4S, with a molecular weight of approximately 357.38 g/mol. Its structure suggests diverse biological activities due to the presence of functional groups:

Functional Group Description
Pyran RingContributes to stability and reactivity.
Pyrimidine MoietyPotential for interaction with biological targets.
Fluorophenoxy GroupEnhances lipophilicity and bioactivity.
Sulfenylmethyl GroupMay confer unique biological properties.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures often exhibit significant antimicrobial activities against various pathogens. The presence of the pyrimidine and pyran components may enhance their interaction with microbial targets, leading to effective inhibition of growth.

Anticancer Activity

Research has shown that related compounds in this class demonstrate cytotoxic effects on cancer cell lines. For example, derivatives of pyran-pyrimidine compounds have been reported to exhibit IC50 values ranging from 0.3 to 0.64 µM against P388 lymphocytic leukemia cells, indicating potent anticancer activity . The mechanism of action may involve interference with cell cycle progression, particularly increasing the G2/M phase population in treated cells.

Anti-inflammatory Effects

The sulfenylmethyl group may also impart anti-inflammatory properties by inhibiting pro-inflammatory mediators. This activity is crucial for potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity Study
    • A series of substituted benzopyrano[2,3-d]pyrimidines were evaluated for cytotoxicity against various cancer cell lines.
    • Findings indicated that certain derivatives caused significant perturbations in cell cycle kinetics, suggesting a mechanism involving apoptosis or cell cycle arrest .
  • Antimicrobial Testing
    • Compounds structurally similar to this compound were tested against bacterial strains.
    • Results showed varying degrees of inhibition, highlighting the potential for development into new antimicrobial agents.
  • Inflammation Inhibition Assay
    • The compound's ability to modulate inflammatory pathways was assessed using cellular assays.
    • The results indicated a reduction in cytokine production, supporting its role as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. This compound may inhibit or activate these targets, leading to various therapeutic effects.

Scientific Research Applications

Antimicrobial Properties

Compounds similar to [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate have demonstrated significant antimicrobial activity against various pathogens. The presence of the pyrimidine moiety is known to enhance this property, making it a candidate for further investigation in treating infectious diseases.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The structural characteristics of the pyran and pyrimidine components are believed to play a role in inhibiting tumor growth, although detailed mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

The sulfenylmethyl group in the compound may contribute to anti-inflammatory properties by inhibiting pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases, warranting further pharmacological investigations.

Enzyme Interaction Studies

Understanding how This compound interacts with specific enzymes can provide insights into its mechanism of action. For instance, studies may focus on its ability to modulate enzyme activity related to metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Synthesis and Reaction Pathways

The synthesis of This compound typically involves several steps, including:

  • Formation of the Pyran Ring : Utilizing appropriate precursors and reaction conditions.
  • Introduction of the Pyrimidine Moiety : Employing methods that preserve functional groups.
  • Attachment of the Fluorophenoxy Group : This step is crucial for enhancing biological activity and solubility.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Comparison with Similar Compounds

Key Differences :

  • Heterocyclic Influence : The pyrimidine sulfanylmethyl group introduces sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination), absent in the methyl-substituted analog.

Functional Group Substitution Effects

Functional groups critically influence physicochemical and biological properties:

Phenoxy Substituents

  • Methoxyphenoxy (): The methoxy group may reduce oxidative stability but enhance solubility in polar solvents.

Heterocyclic Moieties

  • This contrasts with pyrazole-containing analogs (e.g., Ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate), where nitrogen-rich pyrazole may engage in stronger hydrogen bonding .

Comparative Analysis of Physicochemical Properties

Property Target Compound Compound Compound (Pyrazole Analog)
Molecular Weight (g/mol) ~434.4 (estimated) 384.37 467.78
Solubility Low in water, moderate in DMSO Moderate in acetone Low in water, high in DCM
Stability High (fluorine-enhanced) Moderate (methoxy-sensitive) High (chlorine, fluorine)

Notes:

  • The target compound’s fluorine substituent likely improves metabolic stability compared to methoxy groups .
  • Pyrazole-containing analogs () exhibit higher molecular weights due to halogenation, impacting bioavailability .

Hypothesized Bioactivity of Target Compound :

  • Mode of Action : The pyrimidine sulfanylmethyl group may inhibit acetylcholinesterase or disrupt mitochondrial function in pests, akin to pyrazole derivatives.
  • Advantages Over Analogs : Enhanced stability (fluorine) and broader target affinity (pyrimidine) could improve efficacy against resistant pest strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate, and how can purity be validated?

  • Methodology :

  • Synthesis : Use multi-step protocols involving esterification of pyran-3-carboxylic acid derivatives with 2-(4-fluorophenoxy)acetic acid, followed by thioether coupling with pyrimidin-2-ylthiol groups under basic conditions (e.g., NaOH in dichloromethane) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-/13C^{13}C-NMR, FT-IR (C=O stretch at ~1700 cm1^{-1}), and HRMS .

Q. How should researchers safely handle this compound given its reactive functional groups?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with thioether or fluorophenyl moieties .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., acetic anhydride, thiols) .
  • Waste Disposal : Segregate halogenated waste (fluorophenyl groups) and neutralize acidic byproducts before disposal per EPA guidelines .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved in enzymatic inhibition assays?

  • Methodology :

  • Controlled Replicates : Use ≥4 biological replicates with standardized enzyme sources (e.g., recombinant human kinases) to minimize batch variability .
  • Dose-Response Analysis : Perform IC50_{50} determinations across 8–10 concentration points (e.g., 0.1–100 µM) to assess potency variability .
  • Interference Testing : Rule out nonspecific binding via counter-screens with ATP-competitive inhibitors and substrate depletion controls .

Q. What experimental strategies are recommended to study its environmental fate and ecotoxicology?

  • Methodology :

  • Degradation Pathways : Conduct hydrolysis/photolysis studies at pH 4–9 and UV light exposure (254 nm) to identify metabolites (e.g., pyran ring opening, defluorination) .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCF) .
  • Toxicity Profiling : Perform acute/chronic toxicity assays on algae (Pseudokirchneriella subcapitata) and zebrafish embryos (FET test) .

Q. How can computational modeling improve understanding of its target binding mechanisms?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, kinases) to predict binding poses of the pyrimidine-thioether moiety .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein interactions (e.g., hydrogen bonds with fluorophenyl groups) .
  • QSAR Analysis : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity data to refine lead optimization .

Data Contradiction Analysis

Q. How should discrepancies in thermal stability reports (TGA/DSC) be addressed?

  • Methodology :

  • Standardized Protocols : Calibrate instruments with indium/zinc standards and use identical heating rates (e.g., 10°C/min) across labs .
  • Sample Prep : Ensure anhydrous conditions (vacuum drying) to exclude moisture-induced decomposition artifacts .
  • Collaborative Validation : Share raw data (e.g., endothermic peaks at 150–160°C) via platforms like PubChem to cross-verify findings .

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